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molecular formula C5H9N3O B1287384 2-(3-Amino-1H-pyrazol-1-yl)ethanol CAS No. 84407-13-6

2-(3-Amino-1H-pyrazol-1-yl)ethanol

Cat. No. B1287384
M. Wt: 127.14 g/mol
InChI Key: QGJIESRUALRBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04447441

Procedure details

2-Hydroxyethylhydrazine (7.6 g.) was added slowly to a solution of potassium carbonate (13.8 g.) in water (40 ml.). The mixture was cooled to 0°, then 2-chloroacrylonitrile (8.75 g.) was added slowly with vigorous stirring. Stirring was continued for a further 17 hours and the mixture was then continuously extracted with EtOAc for 20 hours. On evaporation of the solvent, 3-amino-1-(2-hydroxyethyl)pyrazole was obtained, (7.7 g.; 60%), b.p. 170°/0.5 mm.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8.75 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][NH2:5].C(=O)([O-])[O-].[K+].[K+].Cl[C:13](=[CH2:16])[C:14]#[N:15]>O>[NH2:15][C:14]1[CH:13]=[CH:16][N:4]([CH2:3][CH2:2][OH:1])[N:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
OCCNN
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.75 g
Type
reactant
Smiles
ClC(C#N)=C

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0°
EXTRACTION
Type
EXTRACTION
Details
the mixture was then continuously extracted with EtOAc for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
On evaporation of the solvent

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
NC1=NN(C=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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